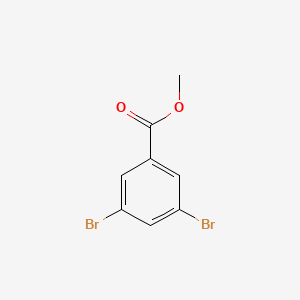

Methyl 3,5-dibromobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMAWUZTAIOCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347467 | |

| Record name | Methyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51329-15-8 | |

| Record name | Methyl 3,5-dibromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51329-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,5-dibromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3,5-dibromobenzoate (CAS No: 51329-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dihalogenated Scaffolding Molecule

Methyl 3,5-dibromobenzoate is a synthetically versatile dihalogenated aromatic ester. Its significance in the fields of medicinal chemistry, agrochemical development, and materials science stems from the strategic placement of its bromine atoms. These halogens serve as reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled, regioselective introduction of molecular complexity. The meta-disposition of the bromine atoms on the benzene ring imparts specific steric and electronic properties to the scaffold, influencing the conformational behavior and binding affinities of derivative molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, methods for its characterization, and a key example of its application in the development of bioactive compounds.

Section 1: Chemical Identity and Physicochemical Properties

The Chemical Abstracts Service (CAS) has assigned the number 51329-15-8 to this compound, which serves as its unique identifier in scientific literature and chemical databases.[1][2]

| Identifier | Value | Source |

| CAS Number | 51329-15-8 | PubChem[1], NIST[3] |

| Molecular Formula | C₈H₆Br₂O₂ | PubChem[1], NIST[3] |

| Molecular Weight | 293.94 g/mol | PubChem[1], NIST[3] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3,5-Dibromobenzoic acid methyl ester | PubChem[1] |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 61-65 °C | Commercial Suppliers |

| LogP | 3.51 | ChemSrc[4] |

Section 2: Synthesis via Fischer-Speier Esterification

This compound is most reliably and economically synthesized via the Fischer-Speier esterification of 3,5-dibromobenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which serves as both a reactant and the solvent, to drive the equilibrium toward the ester product.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3,5-dibromobenzoic acid with a detailed explanation of each procedural step.

Materials:

-

3,5-Dibromobenzoic acid (1.0 eq)

-

Anhydrous Methanol (CH₃OH, ~20-40 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3,5-dibromobenzoic acid (1.0 eq) and a large excess of anhydrous methanol (20-40 eq).

-

Causality: Using methanol in large excess leverages Le Châtelier's principle, shifting the reaction equilibrium towards the formation of the methyl ester product by ensuring the concentration of one reactant is overwhelmingly high. Anhydrous conditions are critical to prevent the hydrolysis of the ester product back to the carboxylic acid.

-

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Causality: Sulfuric acid acts as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is necessary to facilitate nucleophilic attack by the weakly nucleophilic methanol.

-

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Causality: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux condenser prevents the loss of the volatile methanol solvent during the heating period.

-

-

Work-up & Neutralization: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Causality: The aqueous wash removes the bulk of the remaining methanol and sulfuric acid. The sodium bicarbonate wash is crucial for neutralizing the acidic catalyst (H₂SO₄) and removing any unreacted 3,5-dibromobenzoic acid by converting it to its water-soluble sodium salt. The final brine wash removes residual water from the organic layer, improving the efficiency of the subsequent drying step.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Causality: Water must be completely removed from the organic solvent before concentration, as its presence could lead to product hydrolysis upon storage. Anhydrous salts like MgSO₄ bind to water, effectively removing it from the solution.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of methanol and water or ethyl acetate and hexanes, to afford pure this compound as a white crystalline solid.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent.

-

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Section 3: Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is achieved through a combination of standard spectroscopic techniques.

| ¹H NMR (Proton NMR) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~8.15 | d (doublet) |

| ~7.85 | t (triplet) |

| ~3.90 | s (singlet) |

| Solvent: CDCl₃. The aromatic protons exhibit a characteristic AX₂ spin system. |

| ¹³C NMR (Carbon NMR) | |

| Chemical Shift (δ) ppm | Assignment |

| ~164.5 | C=O (Ester carbonyl) |

| ~137.5 | Ar-C (C4) |

| ~133.0 | Ar-C (C1) |

| ~131.0 | Ar-C (C2, C6) |

| ~122.5 | Ar-C-Br (C3, C5) |

| ~52.8 | -OCH₃ |

| Solvent: CDCl₃. |

| FTIR (Infrared Spectroscopy) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | C-H stretch (aromatic) |

| ~2955 | C-H stretch (methyl) |

| ~1730 | C=O stretch (ester carbonyl, strong) |

| ~1580, 1420 | C=C stretch (aromatic ring) |

| ~1280 | C-O stretch (ester) |

| ~750 | C-Br stretch |

| Sample prepared as a KBr pellet.[1] |

| MS (Mass Spectrometry) | |

| m/z (Mass-to-charge ratio) | Assignment |

| 292/294/296 | [M]⁺ (Molecular ion, characteristic isotopic pattern for Br₂) |

| 261/263/265 | [M - OCH₃]⁺ (Loss of methoxy radical) |

| 183/185 | [C₆H₃Br₂]⁺ (Loss of COOCH₃) |

| Technique: Electron Ionization (EI). The presence of two bromine atoms results in a distinctive M, M+2, M+4 isotopic cluster.[5] |

Section 4: Application in Agrochemical Synthesis - The Case of Thifluzamide

The utility of di-brominated benzene derivatives as synthetic intermediates is well-established in the agrochemical industry. While this compound itself may not be the direct precursor, its structural motif is central to the synthesis of key intermediates for potent fungicides. A prominent example is the fungicide Thifluzamide , which relies on a 2,6-dibromo-4-trifluoromethoxyaniline intermediate.[6]

The synthesis of this aniline intermediate often starts from a molecule like 3,5-dibromobenzoic acid or its ester, this compound. The synthetic logic involves leveraging the existing dibromo pattern and subsequently introducing the amine and trifluoromethoxy groups through established synthetic transformations. This demonstrates the value of this compound as a foundational scaffold for building complex, biologically active molecules.

Conceptual Synthetic Pathway

Caption: Conceptual pathway from a dibromobenzoate scaffold to the fungicide Thifluzamide.

Section 5: Safety and Handling

This compound is classified as an irritant. Researchers must consult the full Safety Data Sheet (SDS) before handling and adhere to standard laboratory safety protocols.

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound (CAS: 51329-15-8) is more than a simple chemical reagent; it is a strategic building block for creating molecular diversity. Its well-defined structure, reliable synthesis, and the reactivity of its dual bromine atoms make it an invaluable tool for scientists in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

- Google Patents. (n.d.). CN102746254A - Preparation method of thifluzamide.

- Google Patents. (n.d.). US6043262A - Thifluzamide with improved efficacy.

- Google Patents. (n.d.). WO1997031908A1 - Thifluzamide with enhanced potency.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:51329-15-8. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. This compound | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound [webbook.nist.gov]

- 4. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3,5-Dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of methyl 3,5-dibromobenzoate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural, spectroscopic, and physicochemical characteristics of this important chemical intermediate. Furthermore, it offers detailed, field-proven protocols for its synthesis and purification, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Doubly Brominated Benzene Ring

This compound is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. The presence of two bromine atoms on the benzene ring at the meta positions relative to the methyl ester group imparts unique reactivity and structural characteristics. These bromine atoms can be readily displaced or transformed through various cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and utilization in synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic data is the bedrock of its application in research and development. The following sections provide a detailed profile of this compound.

General and Computed Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Br₂O₂ | [1][2][3] |

| Molecular Weight | 293.94 g/mol | [1][2][3] |

| Appearance | White to straw-colored solid | [4] |

| Melting Point | 61-65 °C | [1][4] |

| Boiling Point (Predicted) | 294.2 ± 20.0 °C | |

| Solubility | Soluble in methanol | |

| CAS Number | 51329-15-8 | [1][2][3] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Data: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds.

¹H NMR spectroscopy provides information on the hydrogen environment within the molecule. For this compound, the spectrum is relatively simple and characteristic.

-

¹H NMR (400 MHz, CDCl₃): The spectrum would typically show a singlet for the methyl protons (-OCH₃) and signals in the aromatic region corresponding to the protons on the benzene ring. The symmetry of the molecule simplifies the aromatic signals.

IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for this compound are expected in the following regions:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 293.94. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed, which is a definitive indicator of a dibrominated compound.

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3,5-dibromobenzoic acid. This acid-catalyzed reaction is an equilibrium process, and the experimental conditions are chosen to drive the reaction towards the product side.

Synthesis via Fischer Esterification

Diagram 2: Fischer Esterification of 3,5-Dibromobenzoic Acid

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established Fischer esterification methodology.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromobenzoic acid (1.0 equivalent).

-

Solvent and Reagent Addition: Add anhydrous methanol in excess (e.g., 10-20 equivalents), which acts as both the reactant and the solvent. The large excess of methanol helps to shift the equilibrium towards the formation of the ester.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining acid and methanol.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the crude product.[7][8]

-

Solvent Selection: Methanol is a suitable solvent for the recrystallization of this compound. The compound should be highly soluble in hot methanol and sparingly soluble in cold methanol.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot methanol to just dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure maximum recovery of the purified product upon cooling.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol. Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be confirmed by measuring its melting point and by spectroscopic analysis.

Safety and Handling

As a responsible scientist, it is imperative to be aware of the potential hazards associated with the chemicals being handled.

-

Hazards: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4]

Conclusion

This technical guide has provided a detailed examination of the physical properties, spectroscopic data, synthesis, and purification of this compound. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely utilize this versatile chemical intermediate in their synthetic endeavors. The provided protocols, grounded in established chemical principles, are designed to be both informative and practical for laboratory application.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.

-

PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Lauer, A., Jordan, A. M., & Glass, R. S. (2024). Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 758–761. [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved January 2, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). methyl 3,4-dibromobenzoate. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2020, August 20). 3.6: Procedure Summary. Retrieved January 2, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 2, 2026, from [Link]

Sources

- 1. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]

- 2. 3,5-Dibromobenzoic acid | 618-58-6 [chemicalbook.com]

- 3. This compound | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 3,5-dibromobenzoate

Foreword: From Data Scarcity to Predictive Power

In the landscape of pharmaceutical development and advanced chemical synthesis, methyl 3,5-dibromobenzoate serves as a valuable building block. Its halogenated benzene ring and methyl ester functionality make it a versatile intermediate. However, a significant challenge for researchers is the conspicuous absence of comprehensive, publicly available quantitative solubility data for this compound. This guide, therefore, moves beyond a simple data sheet. It is structured as a technical whitepaper to empower researchers, scientists, and drug development professionals with the foundational principles, predictive frameworks, and actionable experimental protocols required to systematically determine and understand the solubility of this compound. By shifting the focus from presenting sparse data to providing a robust methodological framework, we can transform a data gap into an opportunity for precise, in-house characterization.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock upon which all solubility studies are built. These parameters govern its behavior in different solvent environments. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51329-15-8 | [1][2][3] |

| Molecular Formula | C₈H₆Br₂O₂ | [1][2][3] |

| Molecular Weight | 293.94 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,5-Dibromobenzoic Acid Methyl Ester | |

| Appearance | White to orange to green powder/crystal | [4][5] |

| Melting Point | 64-65 °C | [4][5] |

| Boiling Point (Predicted) | 294.2 ± 20.0 °C | [4][5] |

| Density (Predicted) | 1.840 ± 0.06 g/cm³ | [4][5] |

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by a delicate interplay of intermolecular forces and thermodynamics. The adage "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is crucial for solvent selection and process optimization.

Molecular Structure and Polarity: this compound is a moderately polar molecule. Its polarity is derived from the ester functional group (-C(=O)O-), which can act as a hydrogen bond acceptor. The benzene ring, while generally nonpolar, has its electron distribution influenced by the two electronegative bromine atoms. Consequently, it is expected to exhibit limited solubility in highly nonpolar solvents (e.g., alkanes) and also in highly polar, protic solvents like water, where it cannot overcome the strong hydrogen-bonding network of the solvent. Its best solubility is anticipated in solvents of intermediate polarity, such as alcohols (e.g., methanol, ethanol) or chlorinated solvents. One supplier qualitatively notes it is "soluble in Methanol"[4][5], which aligns with this principle.

Thermodynamic Considerations: The dissolution process can be described by the Gibbs free energy equation, ΔGsol = ΔHsol - TΔSsol. For dissolution to be spontaneous, ΔGsol must be negative. This involves:

-

Lattice Energy (Endothermic): Energy required to break the crystal lattice of the solid solute. The relatively high melting point of this compound suggests a stable crystal lattice, which must be overcome.

-

Solvation Energy (Exothermic): Energy released when solute molecules are surrounded and stabilized by solvent molecules.

-

Entropy Change (ΔSsol): Typically positive, as the dissolved state is more disordered than the crystalline solid.

Predicting solubility accurately often requires sophisticated thermodynamic models that can quantify these contributions.

Predictive Frameworks for Solubility Estimation

Given the lack of experimental data, computational models provide a powerful first-pass assessment of solubility. These methods are invaluable in early-stage development for solvent screening.

-

Activity Coefficient Models (e.g., UNIFAC, NRTL): These group-contribution methods estimate the activity coefficient, which is a measure of the deviation from ideal solution behavior. By breaking down the molecule (e.g., into "aromatic carbon," "ester," "bromine" groups), models like UNIFAC can predict solubility in various solvents with reasonable accuracy, especially for non-aqueous systems.

-

Quantum Chemistry-based Models (e.g., COSMO-RS): These models use quantum chemical calculations to determine the screening charge distribution around a molecule, creating a "σ-profile." By comparing the σ-profiles of the solute and solvent, COSMO-RS can predict thermodynamic properties like solubility without relying solely on experimental data for parameterization.

-

Machine Learning and QSPR: Emerging techniques use machine learning algorithms trained on vast datasets of known solubilities to create Quantitative Structure-Property Relationship (QSPR) models. These models can predict solubility based on calculated molecular descriptors and have shown excellent performance, particularly when combined with thermodynamic cycles.[6]

Experimental Protocol for Equilibrium Solubility Determination

The gold standard for solubility measurement remains the isothermal equilibrium shake-flask method . This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (>98% purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled incubator/shaker

-

Scintillation vials or sealed flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR).

Step-by-Step Methodology:

-

Preparation of Slurries:

-

Add an excess amount of this compound to a series of vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation. A starting point is to add ~50 mg of solid to 2 mL of the chosen solvent.

-

Causality Check: Adding a clear excess ensures that the dissolution process reaches its thermodynamic limit, rather than being limited by the amount of available solute.

-

-

Equilibration:

-

Securely cap the vials and place them in an incubator shaker set to a precise temperature (e.g., 25 °C).

-

Agitate the slurries for a predetermined period. A typical starting point is 24-48 hours. To ensure equilibrium has been reached, time points should be taken (e.g., at 24, 48, and 72 hours) until consecutive measurements are statistically identical.

-

Causality Check: Continuous agitation prevents the formation of stagnant layers and maximizes the surface area for dissolution. Extended equilibration times are necessary to overcome kinetic barriers, especially for compounds with stable crystal lattices.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, tared vial for analysis.

-

Causality Check: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility. The settling period minimizes clogging of the filter.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered, saturated sample and the calibration standards using a validated analytical method (e.g., HPLC-UV). The wavelength for detection should be set to an absorbance maximum for the compound.

-

Construct a calibration curve (e.g., peak area vs. concentration) and use the linear regression equation to determine the concentration of the saturated sample.

-

Causality Check: A multi-point calibration curve bracketting the expected sample concentration ensures the accuracy and linearity of the analytical measurement, making the quantification trustworthy.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion and Path Forward

The utility of this compound in specialized chemical applications, from proteomics research to pharmaceutical synthesis, necessitates a clear understanding of its solubility.[3] While existing literature provides a solid foundation for its physicochemical identity, it lacks the quantitative solubility data required for robust process design and formulation. This guide provides the theoretical context and, more importantly, a detailed, validated experimental protocol to empower researchers to generate this critical data. By systematically applying the shake-flask method and leveraging modern analytical techniques, scientists can build a comprehensive solubility profile of this compound, enabling its effective and efficient use in their research and development endeavors.

References

-

This compound . NIST WebBook. [Link]

-

Ibrahim, E., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles . Journal of the American Chemical Society. [Link]

-

This compound | C8H6Br2O2 | CID 621923 . PubChem. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 51329-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 51329-15-8 [amp.chemicalbook.com]

- 6. This compound | CAS#:51329-15-8 | Chemsrc [chemsrc.com]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to the Structure and Application of Methyl 3,5-dibromobenzoate

For professionals in the fields of chemical research and pharmaceutical development, a comprehensive understanding of key intermediates is fundamental to innovation. This compound is a pivotal building block in organic synthesis, valued for the strategic placement of its bromine atoms which serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds. This guide offers a detailed exploration of its structure, synthesis, and characterization, providing the technical insights necessary for its effective application.

This compound is a disubstituted benzene derivative. The core structure consists of a benzene ring with two bromine atoms at the meta positions (3 and 5) relative to a methyl ester group at position 1. This substitution pattern is critical as it influences the molecule's reactivity and electronic properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 51329-15-8[1][2][3] |

| Molecular Formula | C₈H₆Br₂O₂[1][2][3] |

| SMILES | COC(=O)C1=CC(=CC(=C1)Br)Br[1] |

| InChI Key | GSMAWUZTAIOCPL-UHFFFAOYSA-N[1][2][3][4] |

The physical properties of the compound are consistent with a solid crystalline organic molecule of its molecular weight.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Weight | 293.94 g/mol [1][2] |

| Appearance | Straw-colored solid[5] |

| Melting Point | 61 - 64 °C[5] |

| Boiling Point | No data available[5] |

| Solubility | Soluble in common organic solvents like CDCl₃ for NMR analysis.[4] |

Synthesis Pathway: Esterification

The most direct and common synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 3,5-dibromobenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion.

Caption: Fischer Esterification workflow for synthesizing this compound.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dibromobenzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid's mass).

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, reduce the volume of methanol using a rotary evaporator.

-

Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by recrystallization from a suitable solvent like methanol to yield the final product.[6]

Structural Elucidation: A Spectroscopic Approach

Confirming the structure of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Caption: Analytical workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is simple and highly informative. Due to the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically equivalent, as is the proton at position 4.

-

Protocol: Dissolve a small sample (5-10 mg) in approximately 0.6 mL of deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher field spectrometer.[4]

-

Table 3: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1 | Doublet (d) | 2H | Aromatic H-2, H-6 |

| ~7.8 | Triplet (t) | 1H | Aromatic H-4 |

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) |

The causality behind this pattern is the spin-spin coupling. The H-4 proton appears as a triplet because it is coupled to the two equivalent H-2/H-6 protons. The H-2/H-6 protons appear as a doublet because they are each coupled to the single H-4 proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Expected Signals: Due to symmetry, one would expect to see 6 distinct signals: four for the aromatic carbons (C1, C2/6, C3/5, C4), one for the carbonyl carbon (C=O), and one for the methoxy carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer.[1]

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Methyl C-H stretch |

| ~1720-1730 | Strong | Ester C=O (carbonyl) stretch[7] |

| ~1600, ~1450 | Medium | Aromatic C=C ring stretch |

| ~1250-1300 | Strong | Ester C-O stretch |

| Below 800 | Strong | C-Br stretch |

The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ester functional group, while the C-Br stretches confirm the presence of halogenation on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Expected Molecular Ion: The key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

-

A molecule with two bromine atoms will exhibit three peaks for the molecular ion:

-

M⁺: (contains two ⁷⁹Br atoms)

-

M⁺+2: (contains one ⁷⁹Br and one ⁸¹Br atom)

-

M⁺+4: (contains two ⁸¹Br atoms)

-

-

The relative intensity of these peaks will be approximately 1:2:1. This pattern is a highly reliable diagnostic for the presence of two bromine atoms. The expected m/z for the molecular ion is around 292/294/296.[8]

-

Table 5: Expected Mass Spectrometry Data

| m/z Value | Assignment |

|---|---|

| ~292, 294, 296 | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular Ion Cluster |

| ~261, 263, 265 | Loss of -OCH₃ group |

| ~233, 235, 237 | Loss of -COOCH₃ group |

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself but is a valuable intermediate. The two bromine atoms can be readily transformed into other functional groups or used as coupling points in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile starting material for constructing more complex molecular architectures found in drug candidates and advanced materials.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5][10]

-

Handling Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

The structure of this compound is well-defined by its symmetrical dibromo-substitution on a methyl benzoate core. Its synthesis is straightforward, and its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. The true value of this compound lies in its utility as a versatile intermediate, providing researchers and drug development professionals with a reliable platform for the synthesis of novel and complex molecules.

References

-

Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 . PubChem. [Link]

-

This compound | C8H6Br2O2 | CID 621923 . PubChem. [Link]

-

Methyl 3,5-dibromo-2-diacetylaminobenzoate . (2012). National Center for Biotechnology Information. [Link]

-

This compound . NIST WebBook. [Link]

- Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.

-

This compound - SAFETY DATA SHEET . (2024). [Link]

-

Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) . (2024). National Center for Biotechnology Information. [Link]

-

This compound - Mass Spectrum . NIST WebBook. [Link]

-

Methyl 3,5-dibromo-4-methylbenzoate . (2010). ResearchGate. [Link]

-

This compound - Notes . NIST WebBook. [Link]

-

Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications . (2024). [Link]

-

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate - IR Spectrum . NIST WebBook. [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air . (2012). The Royal Society of Chemistry. [Link]

-

5-Hydroxyisophthalic acid | C8H6O5 | CID 69257 . PubChem. [Link]

-

5-Nitroisophthalic acid | C8H5NO6 | CID 12069 . PubChem. [Link]

-

South-India in Old Javanese and Sanskrit inscriptions . (1969). ResearchGate. [Link]

Sources

- 1. This compound | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound(51329-15-8) 1H NMR [m.chemicalbook.com]

- 5. fishersci.dk [fishersci.dk]

- 6. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound [webbook.nist.gov]

- 9. Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safety and Hazards of Methyl 3,5-dibromobenzoate

This guide provides a comprehensive overview of the safety protocols and potential hazards associated with this compound (CAS No. 51329-15-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data recitation to offer a framework for risk assessment and safe laboratory conduct, grounded in the compound's specific chemical properties and established toxicological profile. The causality behind each procedural recommendation is explained to foster a culture of safety through understanding.

A foundational understanding of a chemical's physical and structural properties is the first step in a robust safety assessment. This compound is a halogenated aromatic ester commonly utilized as a building block in organic synthesis. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3,5-Dibromobenzoic acid methyl ester | [1][3] |

| CAS Number | 51329-15-8 | [1][2][4] |

| Molecular Formula | C₈H₆Br₂O₂ | [1][2][4] |

| Molecular Weight | 293.94 g/mol | [1][5] |

| Appearance | Straw-colored or White to Orange Crystalline Solid/Powder | [3][4][6] |

| Melting Point | 61 - 65 °C (141.8 - 149 °F) | [3][4][6] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] This classification is the primary driver for all handling, storage, and emergency protocols.

Caption: GHS Hazard Communication elements for this compound.

The specific GHS classifications dictate the necessary precautions.[1][4][6]

| Hazard Class | Category | Hazard Statement | Implication for Researchers |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Accidental ingestion can lead to adverse health effects. Strict hygiene measures are essential.[4][6][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact with the skin can cause inflammation, redness, or discomfort.[1][4][6] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | The compound can cause significant, potentially painful, irritation upon contact with the eyes.[1][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing or shortness of breath.[1][4][6] |

Section 3: Toxicological Profile

The known toxicological data for this compound primarily defines its acute hazards. It is categorized as harmful if ingested.[4][6] However, a critical aspect of a thorough safety evaluation is acknowledging the absence of data.

-

Acute Effects: The primary hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][4]

-

Chronic Effects: There is no available data regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound.[4] The toxicological properties have not been fully investigated.[6]

This data gap necessitates a conservative approach. The absence of evidence for chronic toxicity is not evidence of its absence. Therefore, all handling procedures must be designed to minimize any potential for long-term or repeated exposure.

Section 4: Risk Assessment and Mitigation Workflow

A systematic risk assessment is not a bureaucratic hurdle; it is a logical workflow to ensure that scientific objectives do not compromise personnel safety. The process is iterative and must be applied before any new procedure involving this compound.

Caption: A systematic workflow for chemical risk assessment.

Causality in Practice:

-

Because the compound is a respiratory irritant (H335), all manipulations of the solid must be performed within a certified chemical fume hood to prevent inhalation.[6]

-

Because it is a skin and eye irritant (H315, H319), impervious gloves and safety goggles are mandatory personal protective equipment (PPE) for all handling tasks.[4][7]

-

Because it is harmful if swallowed (H302), eating, drinking, or smoking in the laboratory is strictly prohibited, and hands must be thoroughly washed after handling.[6][8]

Section 5: Standard Operating Procedure for Safe Handling

This protocol outlines the minimum requirements for handling this compound in a laboratory setting.

1. Pre-Handling Preparations: 1.1. Location: Designate a specific work area inside a certified chemical fume hood. 1.2. Documentation: Review the Safety Data Sheet (SDS) before beginning work.[6] 1.3. PPE: Don appropriate PPE:

- Nitrile rubber gloves.[4]

- Chemical safety goggles (not safety glasses).[9]

- A fully buttoned lab coat. 1.4. Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[9]

2. Weighing and Transfer Protocol: 2.1. Perform all weighing and transfer operations on a disposable work surface (e.g., weigh paper on a balance) within the fume hood to contain any minor spills. 2.2. Use spatulas and tools dedicated to this chemical or clean them thoroughly before and after use. 2.3. To minimize dust formation, handle the solid gently without scooping or pouring aggressively.[6] 2.4. Immediately close the container securely after dispensing the required amount.[8]

3. Waste Disposal: 3.1. All contaminated materials (gloves, weigh paper, pipette tips) must be disposed of in a designated, sealed hazardous waste container. 3.2. Unused or waste this compound is classified as chemical waste and must be disposed of according to institutional and local regulations. Do not discharge to drains.[6]

4. Post-Handling Hygiene: 4.1. After handling is complete, carefully remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the hazardous waste stream.[7] 4.2. Immediately wash hands thoroughly with soap and water.[7][8]

Section 6: Emergency Response Protocols

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures.

Caption: Decision flow for responding to a chemical exposure.

Detailed First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms like dizziness or irritation persist, seek immediate medical attention.[4][6][9]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with copious amounts of water for at least 15 minutes. A safety shower should be used for large-area contact.[4][10] If skin irritation occurs or persists, seek medical advice.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[4][10] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from a physician or ophthalmologist regardless of apparent severity.[10]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Call a physician or Poison Control Center immediately.[4][6]

Accidental Release Measures:

-

Evacuate: Clear the immediate area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing full PPE, sweep up the spilled solid, taking care to avoid creating dust.[4][6]

-

Collect: Place the swept material into a suitable, labeled, and sealed container for hazardous waste disposal.[11]

-

Decontaminate: Clean the spill area once the material is removed.

Section 7: Storage and Incompatibilities

Proper storage is a critical passive safety control.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[6][8] Keep containers tightly closed when not in use.[9] Store locked up.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause exothermic or otherwise hazardous reactions.[9]

Conclusion

This compound is a valuable research chemical with a well-defined set of acute hazards. Its potential for skin, eye, and respiratory irritation, coupled with its oral toxicity, mandates strict adherence to the handling and emergency protocols outlined in this guide. The noted gaps in chronic toxicity data reinforce the need for a conservative safety posture focused on minimizing all routes of exposure. By understanding the causal links between the compound's properties and the required safety procedures, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

-

Angene Chemical. (2025, August 2). Safety Data Sheet: Methyl 5-bromobenzo[d]isoxazole-3-carboxylate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet: Methyl 2,5-dibromobenzoate. Retrieved from [Link]

Sources

- 1. This compound | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 51329-15-8 [amp.chemicalbook.com]

- 4. fishersci.dk [fishersci.dk]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 3,5-dibromobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly bromine, onto aromatic scaffolds is a cornerstone of medicinal chemistry. The presence of bromine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 3,5-dibromobenzoate, a disubstituted benzoic acid ester, stands out as a pivotal building block in this context. Its symmetrically substituted aromatic ring offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its characterization and critical role as an intermediate in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis and process development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 3,5-Dibromobenzoic acid methyl ester, Benzoic acid, 3,5-dibromo-, methyl ester | |

| CAS Number | 51329-15-8 | |

| Molecular Formula | C₈H₆Br₂O₂ | |

| Molecular Weight | 293.94 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 64-66 °C | |

| Boiling Point | 294.2 °C (predicted) | |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents; insoluble in water. |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 3,5-dibromobenzoic acid. This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution and is favored for its high yields and relatively straightforward workup.

Experimental Protocol: Fischer Esterification

Materials:

-

3,5-Dibromobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether or ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dibromobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents). The methanol serves as both the reactant and the solvent.

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude product from a minimal amount of hot methanol or ethanol to obtain pure this compound as a white crystalline solid.

Causality and Experimental Choices

-

Excess Methanol: The use of a large excess of methanol serves to drive the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle.

-

Anhydrous Conditions: The absence of water is crucial as it can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield.

-

Sulfuric Acid as a Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

Caption: General workflow for the utilization of this compound in API synthesis.

Conclusion: A Versatile and Indispensable Tool for Chemical Innovation

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in advancing scientific discovery. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. The ability to leverage its dibrominated scaffold for the construction of complex and novel molecular architectures ensures its continued relevance in the ongoing quest for new and improved therapeutic agents. This guide has provided a comprehensive overview of this important building block, underscoring its value and providing the technical foundation for its effective application in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). Benzoic acid, 3,5-dibromo-, methyl ester. Retrieved from [Link]

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- Cui, J. J., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127–2142.

An In-depth Technical Guide to Methyl 3,5-dibromobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3,5-dibromobenzoate, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed and validated protocol for its synthesis and purification, offer an in-depth analysis of its spectroscopic data, and explore its reactivity and applications as a scaffold in the synthesis of novel therapeutic agents.

Core Molecular and Physical Properties

This compound is a halogenated aromatic ester. The presence of two bromine atoms on the benzene ring significantly influences its reactivity and makes it a versatile intermediate for various cross-coupling reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Br₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 293.94 g/mol | --INVALID-LINK-- |

| CAS Number | 51329-15-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 61-64 °C | --INVALID-LINK-- |

| Synonyms | 3,5-Dibromobenzoic acid methyl ester, this compound | --INVALID-LINK-- |

Synthesis and Purification: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3,5-dibromobenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable process.

Fischer Esterification Workflow

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Fischer esterification.[1][2]

Materials:

-

3,5-Dibromobenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dibromobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Dilute the residue with ethyl acetate and water.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification by Recrystallization

The crude this compound can be effectively purified by recrystallization.

Protocol:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

-

Filter the hot solution to remove the charcoal or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold methanol or a methanol/water mixture, and dry under vacuum. A suitable solvent system for recrystallization is a mixture of methanol and water or ethyl acetate and hexanes.[1][3]

Spectroscopic and Chromatographic Characterization

A thorough characterization of this compound is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (d, J = 1.5 Hz, 2H): This doublet corresponds to the two equivalent aromatic protons at the C2 and C6 positions. The small coupling constant is due to meta-coupling with the proton at the C4 position.

-

δ 7.85 (t, J = 1.5 Hz, 1H): This triplet corresponds to the aromatic proton at the C4 position, which is meta-coupled to the two equivalent protons at C2 and C6.

-

δ 3.95 (s, 3H): This singlet is characteristic of the three protons of the methyl ester group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 164.5 (C=O): The carbonyl carbon of the ester group.

-

δ 137.5 (C-Br): The two equivalent aromatic carbons attached to the bromine atoms (C3 and C5).

-

δ 133.0 (C-H): The aromatic carbon at the C4 position.

-

δ 131.0 (C-COOCH₃): The aromatic carbon attached to the ester group (C1).

-

δ 129.5 (C-H): The two equivalent aromatic carbons at the C2 and C6 positions.

-

δ 52.8 (O-CH₃): The carbon of the methyl ester group.

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 292, 294, and 296 in a 1:2:1 intensity ratio, corresponding to the different combinations of bromine isotopes.

-

Key Fragmentation Patterns:

-

Loss of OCH₃ (m/z 261, 263, 265): Fragmentation of the ester group.

-

Loss of COOCH₃ (m/z 233, 235, 237): Cleavage of the entire ester group.

-

Loss of Br (m/z 213, 215): Loss of a bromine atom.

-

Reactivity and Applications in Drug Discovery

The two bromine atoms on the aromatic ring of this compound are key to its utility as a synthetic intermediate, providing two reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters enables the formation of biaryl structures, which are common motifs in pharmaceuticals.[4][5]

-

Buchwald-Hartwig Amination: This reaction allows for the synthesis of diaryl amines or the introduction of an amino group by coupling with a variety of nitrogen-containing nucleophiles.[6][7]

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to aryl alkynes, which are versatile intermediates in organic synthesis.

-

Heck Coupling: Reaction with alkenes can be used to form substituted styrenes.

Role in Medicinal Chemistry

Derivatives of 3,5-dibromobenzoic acid are recognized as important scaffolds in the development of new therapeutic agents.[8][9] The ability to selectively functionalize the two bromine positions allows for the creation of diverse chemical libraries for screening against various biological targets. The benzoic acid moiety itself is a common feature in many approved drugs.[10]

Potential Therapeutic Applications of Derivatives:

-

Anticancer Agents: The biaryl and diaryl ether frameworks accessible from this compound are present in numerous kinase inhibitors and other anticancer drugs.[11]

-

Anti-inflammatory Agents: The structural motifs can be incorporated into molecules targeting inflammatory pathways.[9]

-

Enzyme Inhibitors: The substituted aromatic core can serve as a pharmacophore for binding to the active sites of various enzymes.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity in a range of cross-coupling reactions make it an essential tool for medicinal chemists. The ability to introduce diverse substituents at the 3- and 5-positions provides a powerful strategy for the rational design and optimization of novel bioactive molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. preprints.org [preprints.org]

- 11. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Halogenated Benzoate Esters

Abstract

Halogenated benzoate esters represent a cornerstone in the edifice of modern organic chemistry, underpinning significant advancements in pharmaceuticals, agrochemicals, and material science. The strategic introduction of halogen atoms onto the benzoate scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. This guide provides a comprehensive exploration of the discovery and historical development of these pivotal compounds. We will traverse the foundational principles of 19th-century aromatic chemistry that paved the way for their synthesis, chart the evolution of synthetic methodologies from classical approaches to modern catalytic systems, and delve into the analytical techniques that have been instrumental in their characterization. Through detailed protocols, illustrative diagrams, and curated data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the origins and significance of halogenated benzoate esters.

Genesis of a Versatile Scaffold: A Historical Perspective

The story of halogenated benzoate esters is not one of a single, dramatic discovery but rather a logical and elegant convergence of fundamental advances in organic chemistry throughout the 19th century. The journey begins with the isolation and characterization of benzoic acid and the elucidation of the benzene ring's structure, which set the stage for the deliberate functionalization of aromatic systems.

The Foundations: Esterification and Aromatic Substitution

The two pillars upon which the synthesis of halogenated benzoate esters rests are Fischer-Speier esterification and electrophilic aromatic substitution (EAS). In 1895, Emil Fischer and Arthur Speier described a straightforward method for converting carboxylic acids into esters by refluxing them with an alcohol in the presence of a strong acid catalyst.[1] This reaction, celebrated for its simplicity and broad applicability, provided a reliable means to create the ester backbone of the target molecules.

Concurrently, the burgeoning field of aromatic chemistry was unraveling the secrets of the benzene ring. The work of chemists in the mid-to-late 19th century established the principles of electrophilic aromatic substitution, demonstrating that hydrogen atoms on the ring could be replaced by various functional groups, including halogens.[2][3] These early halogenation reactions often required harsh conditions and a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride, to polarize the halogen molecule and generate a sufficiently potent electrophile to attack the stable aromatic ring.[4][5]

The Precursors: Synthesis of Halogenated Benzoic Acids

Before halogenated benzoate esters could be synthesized, reliable methods for producing their precursors, halogenated benzoic acids, were necessary. A significant breakthrough came with the discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer.[6][7][8] This reaction provided a versatile method to convert aryl diazonium salts, derived from aromatic amines, into aryl halides using copper(I) salts as catalysts.[7][8][9] This allowed for the regioselective introduction of chlorine and bromine onto the benzene ring.